molecular formula C18H20ClFN2O2S B4715340 1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B4715340
M. Wt: 382.9 g/mol
InChI Key: FXNKCVUIFUXSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In

Scientific Research Applications

1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it can induce cell death in cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, it has been investigated for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce cell death in cancer cells and protect neurons from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-3 and inhibiting the Akt/mTOR signaling pathway. It can also protect neurons from oxidative stress by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. Additionally, it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, it also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other signaling pathways. Additionally, its efficacy and safety in humans have not been fully established.

Future Directions

There are several future directions for the study of 1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, it may be useful to develop more potent and selective analogs of this compound for improved therapeutic efficacy and safety.

properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2S/c1-14-2-5-16(6-3-14)25(23,24)22-10-8-21(9-11-22)13-15-4-7-18(20)17(19)12-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNKCVUIFUXSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.